molecular formula C10H6N4 B11910222 5-(Pyrazin-2-yl)nicotinonitrile CAS No. 1346687-25-9

5-(Pyrazin-2-yl)nicotinonitrile

Cat. No.: B11910222
CAS No.: 1346687-25-9
M. Wt: 182.18 g/mol
InChI Key: GGZMGBBIIYTMRI-UHFFFAOYSA-N
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Description

5-(Pyrazin-2-yl)nicotinonitrile is a heterocyclic compound that contains both pyrazine and nicotinonitrile moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of nitrogen atoms in its structure makes it a versatile scaffold for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrazin-2-yl)nicotinonitrile typically involves the reaction of pyrazin-2-amine with nicotinonitrile under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where pyrazin-2-amine is reacted with a halogenated nicotinonitrile derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrazin-2-yl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Pyrazin-2-yl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyrazin-2-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function and affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrazin-2-yl)nicotinonitrile is unique due to its specific combination of pyrazine and nicotinonitrile moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a kinase inhibitor make it a valuable compound in medicinal chemistry .

Properties

CAS No.

1346687-25-9

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

5-pyrazin-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C10H6N4/c11-4-8-3-9(6-13-5-8)10-7-12-1-2-14-10/h1-3,5-7H

InChI Key

GGZMGBBIIYTMRI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=CN=CC(=C2)C#N

Origin of Product

United States

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